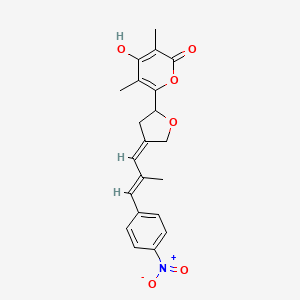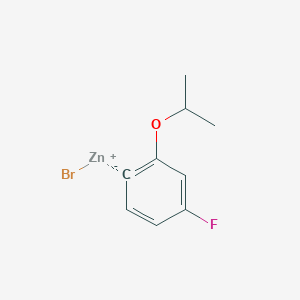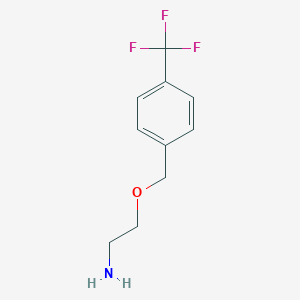
(3-t-Butoxy-4-methylphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-tert-butoxy-4-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-butoxy-4-methylphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable solvent like THF. The reaction is often facilitated by a catalyst or an activator to enhance the reactivity of zinc. The general reaction scheme can be represented as follows:
Ar-Br+Zn→Ar-Zn-Br
Industrial Production Methods
In an industrial setting, the production of (3-tert-butoxy-4-methylphenyl)zinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions are crucial to minimize impurities and maximize efficiency.
化学反応の分析
Types of Reactions
(3-tert-butoxy-4-methylphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound can also participate in oxidative addition and transmetalation reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Oxidative Addition: This step involves the insertion of the palladium catalyst into the carbon-bromine bond of the aryl bromide.
Transmetalation: The transfer of the aryl group from zinc to palladium occurs, forming the desired product.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
(3-tert-butoxy-4-methylphenyl)zinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (3-tert-butoxy-4-methylphenyl)zinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the aryl bromide.
Transmetalation: The aryl group is transferred from zinc to palladium.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
類似化合物との比較
Similar Compounds
- 4-tert-butoxy-4-oxobutylzinc bromide
- 2-tert-butoxy-2-oxo-1-methylethylzinc bromide
Uniqueness
(3-tert-butoxy-4-methylphenyl)zinc bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s tert-butoxy and methyl groups provide steric and electronic effects that can be advantageous in certain synthetic applications.
特性
分子式 |
C11H15BrOZn |
|---|---|
分子量 |
308.5 g/mol |
IUPAC名 |
bromozinc(1+);1-methyl-2-[(2-methylpropan-2-yl)oxy]benzene-4-ide |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-9-7-5-6-8-10(9)12-11(2,3)4;;/h5,7-8H,1-4H3;1H;/q-1;;+2/p-1 |
InChIキー |
UALZCKWDZAUZOP-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=[C-]C=C1)OC(C)(C)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


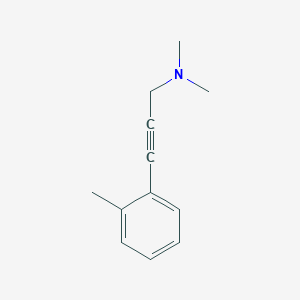
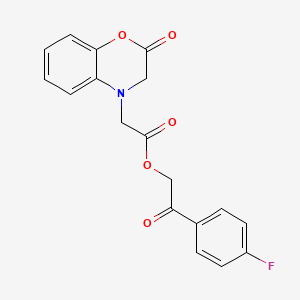

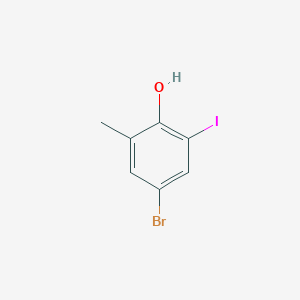
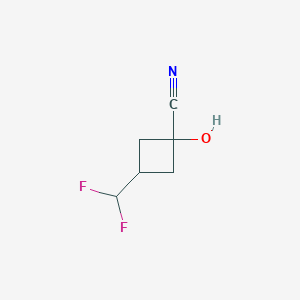
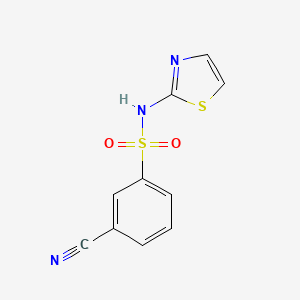
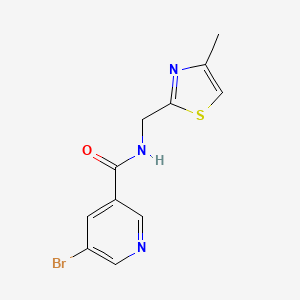
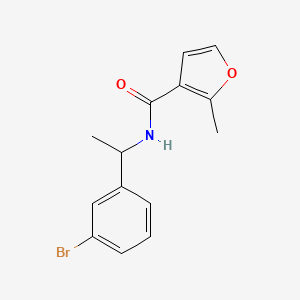
![4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14889861.png)
